4-(1-(Trimethoxysilyl)propyl)aniline
Description
Theoretical Framework for Organosilane Reactivity and Structure-Property Relationships in Complex Systems
The reactivity of organosilanes is primarily governed by the hydrolysis of their alkoxy groups (such as methoxy (B1213986) or ethoxy) attached to the silicon atom. researchgate.net This reaction, which can be catalyzed by acid or base, results in the formation of reactive silanol (B1196071) groups (Si-OH). researchgate.netacs.org These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal oxides, and silica (B1680970), forming stable siloxane (Si-O-Substrate) bonds. nih.gov Simultaneously, they can self-condense to form a durable, cross-linked polysiloxane network at the interface. nih.gov
The structure of the organosilane molecule plays a crucial role in determining its properties and performance in a given application. nih.gov Key structural features that influence reactivity and the final properties of the material include:
The nature of the hydrolyzable group: The rate of hydrolysis is influenced by the size of the alkoxy group, with methoxy groups generally hydrolyzing faster than ethoxy groups. nih.gov
The length and type of the organic spacer: The alkyl or aryl chain that links the silicon atom to the functional group can impact the flexibility and hydrophobicity of the resulting film. nih.gov
The functionality of the organic group: The organic group (e.g., amino, epoxy, vinyl) determines the type of interaction with the organic matrix, enabling covalent bonding and enhancing compatibility. nih.gov
Theoretical investigations, such as those employing quantum mechanics, provide valuable insights into the reaction mechanisms and energetics of organosilane reactions. acs.orgnih.gov For instance, studies have shown that the bond dissociation energies of Si-H bonds are lower than those of C-H bonds, making them more susceptible to hydrogen abstraction reactions. acs.orgnih.gov Furthermore, electrostatic potential maps can help to understand the reactivity of different sites on the organosilane molecule. nih.gov
Significance of Aniline-Functionalized Organosilanes in Contemporary Chemical Research and Their Unique Synergistic Properties
Aniline-functionalized organosilanes, such as 4-(1-(Trimethoxysilyl)propyl)aniline, represent a particularly interesting subclass of organosilanes due to the unique properties imparted by the aniline (B41778) group. Aniline is an aromatic amine that is a precursor to many polymers, including the conductive polymer polyaniline. nih.gov The presence of the aniline functionality introduces several advantageous properties:
Enhanced Adhesion and Interfacial Strength: The amino group of the aniline moiety can form strong hydrogen bonds and covalent linkages with various organic polymers, particularly those containing carboxyl or epoxy groups. This leads to improved adhesion and stress transfer at the organic-inorganic interface. researchgate.net
Conductivity and Electroactivity: The aniline group can be polymerized to form polyaniline, a well-known conducting polymer. sigmaaldrich.comchemicalbook.com This allows for the development of conductive coatings and composites.
Corrosion Resistance: Aniline and its derivatives have been shown to be effective corrosion inhibitors for various metals. When incorporated into a silane (B1218182) film, they can provide a robust barrier against corrosive agents.
Surface Modification: These organosilanes can modify the surface properties of materials, imparting hydrophobicity and altering wettability. sigmaaldrich.com
The synergistic combination of the inorganic reactivity of the silane and the organic and electronic properties of the aniline group makes these compounds highly valuable in the design of advanced materials with tailored functionalities.
Current Research Frontiers and Unresolved Methodological Challenges in Organosilane Chemistry and Application
The field of organosilane chemistry continues to evolve, with ongoing research focused on several key areas:
Development of Novel Organosilanes: Researchers are continuously designing and synthesizing new organosilanes with novel functional groups to meet the demands of emerging technologies. researchgate.netnih.gov This includes the development of multifunctional silanes and silane-based hyperbranched polymers. nih.gov
Controlled Hydrolysis and Condensation: A significant challenge in organosilane application is controlling the rates of hydrolysis and condensation to ensure the formation of a uniform and stable silane layer. researchgate.net Factors such as pH, temperature, and solvent composition play a critical role and require careful optimization. nih.gov
Understanding Interfacial Phenomena: A deeper understanding of the complex interactions at the organosilane-substrate and organosilane-polymer interfaces is crucial for designing more durable and reliable composite materials. Advanced analytical techniques are being employed to probe these interfaces at the molecular level.
Environmentally Friendly Formulations: There is a growing demand for water-based and low-VOC (volatile organic compound) organosilane formulations to reduce the environmental impact of coating and adhesive technologies. semanticscholar.org
Overcoming these challenges will require a multidisciplinary approach, combining synthetic chemistry, materials science, and advanced characterization techniques. The continued exploration of organosilane chemistry, including the unique properties of aniline-functionalized variants, holds immense promise for the future of advanced materials.
Properties of this compound
| Property | Value |
| Chemical Formula | C12H21NO3Si |
| Molecular Weight | 255.39 g/mol |
| Appearance | Yellowish clear liquid |
| Boiling Point | 310 °C |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index | n20/D 1.506 |
| CAS Number | 3068-76-6 |
Structure
3D Structure
Properties
CAS No. |
923568-37-0 |
|---|---|
Molecular Formula |
C12H21NO3Si |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-(1-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C12H21NO3Si/c1-5-12(17(14-2,15-3)16-4)10-6-8-11(13)9-7-10/h6-9,12H,5,13H2,1-4H3 |
InChI Key |
GXPSVCDQUGCMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)[Si](OC)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 1 Trimethoxysilyl Propyl Aniline
Convergent and Divergent Synthetic Routes for Precise Molecular Architecture Control
The construction of 4-(1-(trimethoxysilyl)propyl)aniline can be approached through various synthetic pathways, each offering distinct advantages in terms of efficiency, scalability, and control over the final molecular structure. These routes primarily involve either forming the crucial carbon-silicon bond on a pre-existing aniline-propyl framework or constructing the aminophenyl moiety after the silyl (B83357) group is in place.
Strategies for Introducing the Trimethoxysilyl Moiety: Hydrosilylation Approaches
The most direct and widely employed method for creating the C(sp³)–Si bond in structures analogous to this compound is the transition-metal-catalyzed hydrosilylation of an alkene. mdpi.com This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. mdpi.com
For the synthesis of the target compound, the key precursor would be 4-allylaniline. The hydrosilylation reaction would involve the anti-Markovnikov addition of trimethoxysilane (B1233946) (HSi(OCH₃)₃) across the terminal double bond of the allyl group attached to the aniline (B41778) ring.
Reaction Scheme: 4-CH₂=CHCH₂-C₆H₄NH₂ + HSi(OCH₃)₃ --(Catalyst)--> (CH₃O)₃Si-CH(CH₃)CH₂-C₆H₄NH₂
This reaction is typically catalyzed by platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which are renowned in organosilicon chemistry. mdpi.comresearchgate.net However, these reactions can sometimes suffer from low selectivity, leading to byproducts from isomerization of the allyl group. researchgate.net To address this, alternative catalysts based on other transition metals have been explored. Ruthenium and iridium complexes, for instance, have demonstrated higher selectivity in the hydrosilylation of allyl chloride with trimethoxysilane, suggesting their potential applicability for improving yields of the desired γ-adduct in related systems. colab.ws
The choice of catalyst is a critical parameter that dictates the reaction's efficiency and selectivity. While platinum catalysts are common, research into more selective and cost-effective alternatives is ongoing. mdpi.comresearchgate.net
Amination Reactions and Aniline Ring Functionalization: Reductive Amination Pathways
An alternative synthetic strategy involves forming the amine functionality as one of the final steps. A prominent method in this category is reductive amination. wikipedia.org This approach converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org
A potential reductive amination route to this compound could start from a suitable ketone precursor, such as 4-acetyl-1-(1-(trimethoxysilyl)ethyl)benzene. This ketone could be reacted with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the target primary amine.
Reaction Pathway:
Imine Formation: The reaction between the ketone and an amine (or ammonia) forms a hemiaminal, which then dehydrates to an imine. wikipedia.org
Reduction: The imine intermediate is reduced to the final amine.
A variety of reducing agents are suitable for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgsigmaaldrich.com The reaction is typically a one-pot procedure conducted under neutral or mildly acidic conditions. wikipedia.org This method is valued in green chemistry for its efficiency. wikipedia.org While specific protocols for the direct synthesis of this compound via this method are not detailed in the provided literature, the general applicability of reductive amination makes it a viable synthetic pathway. organic-chemistry.org
Optimization of Reaction Conditions: Temperature, Pressure, Solvent Effects, and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly in the critical hydrosilylation step. Key variables include the choice of catalyst, temperature, solvent, and reactant ratios.
Catalyst: The selection and concentration of the catalyst are crucial. Platinum catalysts like Karstedt's are highly active, often enabling reactions at moderate temperatures. scirp.org Studies on the hydrosilylation of allylbenzene (B44316) show that catalyst choice significantly impacts conversion and selectivity. researchgate.net For example, ruthenium carbonyl complexes have been shown to provide good yields of the desired linear product when the reaction is conducted at lower temperatures or with an excess of the silane (B1218182) reagent. colab.ws
Temperature: The reaction temperature directly influences the rate and selectivity. For the platinum-catalyzed hydrosilylation of allyl derivatives, temperatures are often maintained in the range of 40-90°C. scirp.orgresearchgate.net Higher temperatures can sometimes increase the rate of undesirable side reactions, such as alkene isomerization. researchgate.net
Solvent: The choice of solvent can impact the solubility of the catalyst and reactants, potentially influencing the reaction mechanism. rsc.org Toluene is a commonly used solvent for hydrosilylation reactions. scirp.org However, to align with green chemistry principles, solvent-free (neat) conditions are increasingly being explored and have been shown to be effective in certain systems. google.comresearchgate.net
Yield Enhancement: Strategies to enhance yield often focus on suppressing byproduct formation. In hydrosilylation, using a large excess of the trimethoxysilane can favor the desired addition reaction and improve the yield of the target product. colab.ws Modern approaches to optimization utilize high-throughput experimentation and machine learning algorithms to rapidly screen multiple reaction variables simultaneously, accelerating the discovery of optimal conditions. nih.gov
| Catalyst | Substrate | Silane | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Karstedt's Catalyst | Allylbenzene | 1,1,3,3-tetramethyldisiloxane | 40 | Toluene | >95 (β-adduct) | scirp.orgresearchgate.net |
| Platinum Black | Allylbenzene | 1,1,3,3-tetramethyldisiloxane | 90 | Toluene | 79 (β-adduct) | researchgate.net |
| Ru₃(CO)₁₂ | Allyl chloride | Trimethoxysilane | Lower Temp. | Not specified | Good | colab.ws |
Mechanistic Investigations of Key Synthetic Reactions: Transition State Analysis and Kinetic Studies
Understanding the reaction mechanism is fundamental to controlling selectivity and developing improved catalytic systems. For the synthesis of this compound via hydrosilylation, the most studied mechanism is the Chalk-Harrod mechanism for platinum catalysts. researchgate.net
Hydrosilylation Mechanism: The generally accepted catalytic cycle involves several key steps:
Oxidative Addition: The Si-H bond of trimethoxysilane adds to the low-valent platinum catalyst center.
Olefin Coordination: The allyl group of 4-allylaniline coordinates to the platinum-silyl-hydrido complex.
Insertion: The coordinated double bond inserts into the platinum-hydrogen bond. This step is crucial and determines the regioselectivity (i.e., whether the silyl group adds to the terminal or internal carbon).
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final product, this compound, and regenerate the active catalyst. researchgate.net
Mechanistic studies, often employing labeling experiments and DFT (Density Functional Theory) calculations, have revealed that multiple reaction pathways can coexist, leading to byproducts through processes like olefin isomerization and dehydrogenative silylation. researchgate.nettum.de The oxidative addition of the silane and the insertion of the alkene are often considered the selectivity-determining steps. researchgate.net
Green Chemistry Approaches in Organosilane Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for organosilanes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.com
Catalyst-Free and Solvent-Free Methodologies: A significant advancement is the development of catalyst-free and solvent-free reactions. Research has shown that air can initiate the radical-based hydrosilylation of alkenes with certain silanes, such as tris(trimethylsilyl)silane, under solvent-free conditions. researchgate.net This approach is highly efficient and superior from an economic and environmental perspective, as it eliminates the need for both metal catalysts and organic solvents. researchgate.net
Halogen-Free Synthesis: Traditional syntheses of aminosilanes often rely on chlorosilane precursors, which generate stoichiometric amounts of corrosive ammonium (B1175870) salt waste. rsc.orgacs.org A greener alternative is the dehydrogenative coupling of Si-H compounds with amines, which produces only hydrogen gas as a byproduct. rsc.orggoogle.com This method represents a significant improvement in atom economy. Catalysts for this transformation are being developed using earth-abundant metals like manganese, moving away from precious metals. acs.orgelsevierpure.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon and Organic Scaffolds
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-(1-(Trimethoxysilyl)propyl)aniline in solution. A suite of one-dimensional and two-dimensional NMR experiments would be essential to confirm the proposed structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the methoxy (B1213986) (-OCH₃) protons on the silicon atom, and the protons of the propyl chain (-CH-, -CH₂-, -CH₃). The integration of these signals would correspond to the number of protons in each environment. The chemical shift and multiplicity (splitting pattern) of the benzylic proton (the -CH group attached to both the aniline (B41778) ring and the silicon atom) would be of particular importance for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the aromatic carbons, with the carbon attached to the nitrogen and the carbon attached to the silyl-propyl group showing characteristic shifts. The signals for the propyl chain carbons and the methoxy carbons would also be present in distinct regions of the spectrum.
²⁹Si NMR: This technique is crucial for directly observing the silicon environment. A single resonance would be expected for this compound, and its chemical shift would be indicative of a silicon atom bonded to one carbon and three oxygen atoms. This would help differentiate it from isomers or byproducts. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar structural motifs. Actual experimental values are required for confirmation.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to NH₂) | 6.6-6.8 | 114-116 |
| Aromatic CH (ortho to propyl) | 7.0-7.2 | 128-130 |
| C-NH₂ | --- | 145-147 |
| C-propyl | --- | 130-132 |
| NH₂ | 3.5-4.0 (broad) | --- |
| CH-Si | 2.2-2.6 | 35-40 |
| CH₂ | 1.5-1.8 | 16-20 |
| CH₃ (propyl) | 0.8-1.0 | 12-15 |
To unambiguously establish the bonding network, 2D NMR experiments are indispensable. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. chemicalbook.comsigmaaldrich.com For instance, it would show correlations between the adjacent protons of the propyl chain (CH-CH₂-CH₃) and between the protons on the aromatic ring, confirming their relative positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.comscbt.com It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the propyl chain proton signals to the correct propyl carbon signals.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in the molecule.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and strong Si-O-C stretching bands (around 1080-1100 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. It would be useful for observing the Si-C bond vibration and the symmetric vibrations of the benzene (B151609) ring.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine) | 3350 - 3450 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |
| Aromatic C=C Stretch | 1500 - 1620 | FTIR, Raman |
Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Molecular Ion Peak: The mass spectrum should display a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the exact mass of this compound (C₁₂H₂₁NO₃Si, Molecular Weight: 255.39). tnjchem.comsmolecule.com
Fragmentation Pattern: The fragmentation pattern would be key to confirming the isomer. Expected fragments would result from the loss of methoxy groups (-OCH₃), the cleavage of the propyl chain, and the loss of the entire trimethoxysilyl group. The presence of a fragment corresponding to the cleavage between the first and second carbons of the propyl chain would be particularly informative. Techniques like GC-MS or LC-MS would be employed for this analysis.
Chromatographic Methods for Purity and Isomer Separation and Quantification
Chromatographic techniques are essential for assessing the purity of the compound, separating it from any isomers or impurities, and for quantification.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could be used to determine the purity of the compound. Given the boiling point of related isomers, a high-temperature column would likely be required. The method would need to be optimized to separate the target compound from potential starting materials or side-products from the synthesis, such as other isomers. However, the polarity and potential for thermal degradation of aniline derivatives can sometimes make GC analysis challenging.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis and purification of compounds like this. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, could be developed. smolecule.com A UV detector would be suitable for detection due to the aromatic aniline chromophore. The development of a validated HPLC method would be crucial for accurate quantification and for ensuring the purity of the material for any subsequent applications.
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Hydrolysis and Condensation Chemistry of Trimethoxysilyl Groups
Reaction Kinetics and Thermodynamics of Alkoxysilane Hydrolysis: Understanding Protonation and Nucleophilic Attack Mechanisms
R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
This transformation is a multi-step process. nih.gov The kinetics of hydrolysis are significantly influenced by the steric and electronic nature of the organic substituent attached to the silicon atom. ingentaconnect.comtandfonline.com
The mechanism of hydrolysis is highly dependent on the pH of the system. In an acid-catalyzed environment, the reaction is initiated by the protonation of an alkoxy group. This protonation makes the silicon atom more electrophilic and, therefore, more susceptible to a nucleophilic attack by a water molecule. This leads to the formation of a five-coordinate intermediate, which then eliminates an alcohol molecule. ingentaconnect.com
Conversely, under base-catalyzed conditions, the reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. ingentaconnect.com The reaction rate is also influenced by the solvent system, with the order of the reaction in water varying depending on the co-solvent used. ingentaconnect.com
Catalytic Effects on Hydrolysis and Condensation Rates: Acid, Base, and Transition Metal Catalysis
The rates of both hydrolysis and the subsequent condensation of silanols are profoundly affected by catalysts. tandfonline.comresearchgate.net
Acid Catalysis: In acidic conditions, the hydrolysis reaction is generally fast. afinitica.com Protons catalyze the reaction by protonating the alkoxy groups, which makes them better leaving groups. ingentaconnect.com The condensation reaction, while also catalyzed, is typically slower than hydrolysis in acidic media. This kinetic preference often leads to the formation of more linear and less branched siloxane polymers. afinitica.com
Base Catalysis: In basic media, both hydrolysis and condensation rates are accelerated. afinitica.com The hydroxide ion is a stronger nucleophile than water, leading to a rapid hydrolysis step. ingentaconnect.com However, base catalysis strongly promotes the condensation of silanols, often resulting in highly cross-linked and branched polymeric networks. afinitica.com Under alkaline conditions, the weakening of the silane (B1218182) coupling to silica (B1680970) substrates has also been observed. acs.org
Transition Metal Catalysis: Various transition metal compounds, particularly those based on tin, titanium, and zinc, can act as effective catalysts for both hydrolysis and condensation. google.com These compounds can function as Lewis acids, coordinating with the alkoxy oxygen and facilitating nucleophilic attack by water. The choice of metal catalyst can offer a degree of control over the reaction rates and the final structure of the polysiloxane network.
| Catalyst Type | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |
| Acid | Fast | Slower than hydrolysis | Primarily linear, less branched |
| Base | Fast | Faster than hydrolysis | Highly cross-linked, branched |
| Transition Metal | Variable, often fast | Variable, often fast | Can be tailored by catalyst choice |
Formation of Siloxane Networks and Oligomeric Species: Control over Degree of Condensation and Crosslinking Density
Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane bonds (-Si-O-Si-). sinosil.comdakenchem.com This process can occur between two silanol groups, producing water, or between a silanol group and an unhydrolyzed alkoxy group, producing an alcohol. nih.gov
The extent of these condensation reactions dictates the final architecture of the resulting material, which can range from small, soluble oligomers to large, three-dimensional cross-linked networks. nih.gov The degree of condensation and the crosslinking density are critical parameters that determine the macroscopic properties of the final material. dakenchem.com
Several factors can be manipulated to control the structure of the siloxane network:
Water Stoichiometry: The molar ratio of water to alkoxysilane is a primary determinant of the final structure. nih.gov Sub-stoichiometric amounts of water lead to incomplete hydrolysis and the formation of oligomeric species containing residual alkoxy and silanol groups. nih.gov
Catalyst Selection: As previously discussed, the choice of acid or base catalyst can direct the reaction towards either more linear or more branched structures. afinitica.com
Solvent: The solvent can influence the solubility of the reacting silane and the forming oligomers, thereby affecting the aggregation and growth of the siloxane network. dntb.gov.ua The presence of solvents like ethanol (B145695) can delay the hydrolysis reaction. csic.es
Influence of Environmental Factors (e.g., pH, Water Content, Temperature) on Silane Reactivity and Product Morphology
The reactivity of the trimethoxysilyl group and the morphology of the resulting polysiloxane are highly sensitive to the surrounding environmental conditions. researchgate.netnih.gov
pH: The pH of the reaction medium is a critical factor influencing both hydrolysis and condensation rates. researchgate.netresearchgate.net Generally, the rate of hydrolysis is minimized at a neutral pH and increases in both acidic and basic conditions. afinitica.com In acidic solutions (pH < 4), hydrolysis is typically faster than condensation, leading to the formation of less branched polymers. researchgate.net Conversely, in basic solutions (pH > 7), condensation is favored, resulting in the rapid formation of highly branched, particulate structures or gels. afinitica.commdpi.com
Water Content: The concentration of water directly impacts the extent of hydrolysis. nih.govresearchgate.net A higher water content generally promotes more complete hydrolysis and can lead to a higher degree of crosslinking. Conversely, limited water availability results in the formation of smaller oligomers and a less developed network. researchgate.net
Temperature: An increase in temperature generally accelerates the rates of both hydrolysis and condensation. researchgate.netmdpi.com This can lead to a faster formation of the siloxane network. However, the relative rates of the two reactions may be affected differently by temperature, which can, in turn, influence the final polymer morphology. researchgate.net
| Environmental Factor | Effect on Reactivity and Morphology |
| pH | Controls the relative rates of hydrolysis and condensation, thereby influencing the degree of branching in the final polymer. researchgate.netafinitica.com |
| Water Content | Dictates the extent of hydrolysis and the potential for subsequent crosslinking. nih.govresearchgate.net |
| Temperature | Increases the rates of both hydrolysis and condensation, affecting the speed of network formation and potentially its final structure. researchgate.netmdpi.com |
Surface Modification and Interface Engineering Applications
Covalent Grafting of 4-(1-(Trimethoxysilyl)propyl)aniline to Inorganic Substrates and Nanomaterials
The trimethoxysilyl group of this compound serves as a reactive handle for covalently grafting the molecule onto the surfaces of various inorganic materials through a process known as silanization. This surface modification is fundamental to tailoring the interfacial properties of these materials for specific applications.
Functionalization of Metal Oxide Surfaces (e.g., Silica (B1680970), Alumina (B75360), Titania, Zirconia) via Silanization Reactions
The surfaces of metal oxides such as silica (SiO₂), alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) are typically populated with hydroxyl (-OH) groups. The silanization process with this compound involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) in the presence of surface moisture, forming reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups on the metal oxide surface, forming stable covalent siloxane (Si-O-Substrate) bonds.
This covalent attachment effectively blankets the inorganic surface with a layer of aniline-functionalized molecules. This modification is crucial for several reasons:
Improved Interfacial Compatibility: The grafted aniline (B41778) groups can enhance the compatibility of the inorganic material with organic polymer matrices, particularly those containing epoxy, urethane, or acrylic resins. cfmats.com
Creation of Reactive Sites: The aniline group provides a reactive site for further chemical reactions, enabling the subsequent grafting of other molecules or the initiation of polymerization reactions from the surface.
Enhanced Dispersion: By modifying the surface chemistry, the tendency of nanoparticles to agglomerate is reduced, leading to better dispersion within a polymer matrix.
Recent research has demonstrated the successful functionalization of silica microbeads with N-[(3-trimethoxysilyl)-propyl] aniline to create an aniline-functional surface, which facilitates a more uniform coating of polyaniline. researchgate.net This approach highlights the importance of such surface activation for creating core-shell structures with tailored properties. Similarly, the modification of zirconia nanoparticles with silane coupling agents has been shown to improve their interaction with polymer matrices, leading to enhanced mechanical properties in the resulting nanocomposites. warshel.com
Silanization of Carbon Nanomaterials (e.g., Carbon Nanotubes, Graphene, Graphene Oxide) for Enhanced Dispersion
Carbon nanomaterials like carbon nanotubes (CNTs) and graphene possess exceptional mechanical and electrical properties, but their strong van der Waals interactions lead to agglomeration, hindering their effective reinforcement in composite materials. cymitquimica.com Surface functionalization with this compound can overcome this challenge.
The silanization process introduces aniline groups onto the surface of these carbon nanomaterials, which can be achieved through various methods, including direct reaction with defect sites or by first oxidizing the surface to introduce hydroxyl or carboxyl groups. The grafted aniline groups disrupt the smooth surface of the nanomaterials, sterically hindering their re-aggregation and improving their dispersion in solvents and polymer matrices. sigmaaldrich.com
While direct studies on this compound for this purpose are emerging, the principle has been demonstrated with similar aminosilanes. For instance, functionalization of single-walled carbon nanotubes (SWCNTs) with aminosilanes has been shown to enable their uniform dispersion in ceramic matrices, leading to nanocomposites with superior mechanical properties. lanyasilane.de The presence of the phenyl group in this compound can further enhance compatibility with aromatic polymer matrices.
Role as Adhesion Promoters in Heterogeneous Systems and Multicomponent Materials
Interfacial Adhesion Enhancement in Polymer-Matrix Composites with Inorganic Fillers
In polymer-matrix composites, inorganic fillers such as silica, glass fibers, or metal oxides are incorporated to enhance mechanical strength, stiffness, and other properties. However, the inherent incompatibility between the hydrophilic inorganic fillers and the hydrophobic polymer matrix often leads to poor interfacial adhesion, which can act as a point of failure.
This compound acts as a molecular bridge at this interface. The trimethoxysilyl end of the molecule forms strong covalent bonds with the filler surface, as described in section 5.1.1. The aniline end of the molecule then interacts with the polymer matrix through chemical bonding (e.g., reacting with epoxy or isocyanate groups) or through physical entanglements and secondary interactions like hydrogen bonding. cfmats.comsilicorex.com This creates a robust connection that allows for efficient stress transfer from the polymer matrix to the reinforcing filler, significantly improving the mechanical properties of the composite.
| Composite System | Effect of this compound Treatment | Reference |
| Resin/Silica Sand | Improved adhesion and water resistance properties. | cfmats.com |
| Epoxy/Inorganic Fillers | Enhanced bonding performance between the organic resin and inorganic substrate. | cfmats.com |
| Natural Rubber/Silica | Enhanced wettability and dispersion of silica, improving anti-degradation properties. | sigmaaldrich.com |
Reinforcement of Fiber-Matrix Interfaces in Advanced Composite Structures
The performance of fiber-reinforced composites, such as those using glass or carbon fibers, is critically dependent on the strength of the interface between the fibers and the polymer matrix. scirp.org A weak interface can lead to delamination and premature failure of the composite under load.
Treating the fiber surface with this compound can significantly enhance the fiber-matrix adhesion. The silane chemically bonds to the fiber surface, and the aniline group provides a reactive interface for the polymer matrix. This results in a stronger and more durable composite material. While specific data for this compound is part of ongoing research, studies on similar aminosilanes have demonstrated substantial improvements in the interfacial shear strength of fiber-reinforced composites.
Fabrication of Functionalized Thin Films and Coatings for Tailored Surface Properties
The ability of this compound to self-assemble and polymerize on surfaces makes it a valuable precursor for the fabrication of functionalized thin films and coatings. These films can be designed to impart specific properties to a substrate, such as altered wettability, corrosion resistance, or biocompatibility.
The fabrication process often involves the electrochemical or chemical polymerization of the aniline groups after the silane has been anchored to the substrate. This results in the formation of a thin, uniform film of polyaniline that is covalently bonded to the surface. For example, a silica-polyaniline membrane has been created through the electrochemical polymerization of N-[3-(trimethoxysilyl)propyl]aniline for use in biosensors. bohrium.com
Furthermore, thin films of this compound can be used to control the surface energy of a substrate. By creating a uniform monolayer, the surface can be made more or less wettable, depending on the desired application. The adhesion of subsequent coatings can also be significantly improved by using a thin primer layer of this compound. Research has shown that the addition of pre-hydrolyzed N-[3-(trimethoxysilyl)propyl]aniline to an electropolymerization medium can significantly improve the adhesion of polypyrrole films to indium tin oxide (ITO) electrodes.
| Application of Thin Film/Coating | Observed Effect of this compound | Reference |
| Biosensor Fabrication | Formation of a stable polyaniline matrix for enzyme immobilization. | bohrium.com |
| Conductive Polymer Coatings | Improved adhesion of polypyrrole films to ITO electrodes. | |
| Primer for Coatings | Enhanced bonding between organic resins and inorganic substrates. | cfmats.com |
Development of Anti-Corrosion and Protective Coatings
The incorporation of 4-(trimethoxysilyl)aniline (B1266132) into coating formulations has been shown to significantly enhance the corrosion resistance of metallic substrates. Its primary role is to form a dense, well-adhered interfacial layer that acts as a physical barrier to corrosive species and improves the adhesion of subsequent paint or polymer layers.
Research has demonstrated that p-aminophenyltrimethoxysilane can be used to form thin, protective films on various metals. When applied to a substrate, the trimethoxysilyl groups hydrolyze to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the metal surface (M-OH) to form stable M-O-Si bonds, and also with each other to create a cross-linked polysiloxane network. This results in a robust, covalently bonded film.
In one area of research, self-assembled monolayers (SAMs) of p-aminophenyltrimethoxysilane were prepared on various substrates to act as ultrathin corrosion-resistant films. tandfonline.com These organized molecular layers provide a high degree of protection by creating a densely packed, water-repellent barrier. tandfonline.com The aniline group in the silane molecule can also contribute to the protective properties. For instance, it has been used as a coupling agent in electroactive polyimide-TiO2 hybrid nanocomposite coatings. ysu.am In these systems, the silane improves the dispersion of inorganic nanoparticles and strengthens the bond between the polymer matrix and the substrate, leading to superior anti-corrosion performance on steel. ysu.am
Patents describe organosilane compositions for metal surface treatment that include p-aminophenyltrimethoxysilane as a key component in sol-gel coatings. bohrium.com These coatings are designed to offer corrosion resistance, barrier protection, and high adhesion, serving as a chromate-free alternative for treating metal surfaces like aluminum and its alloys. bohrium.com The inclusion of p-aminophenyltrimethoxysilane is noted among a list of silanes suitable for creating surface coatings on transition metal alloys to enhance corrosion resistance. nih.gov
Table 1: Research Findings on 4-(Trimethoxysilyl)aniline in Anti-Corrosion Coatings
| Research Focus | Substrate(s) | Key Findings & Role of 4-(Trimethoxysilyl)aniline | Reference(s) |
| Self-Assembled Monolayers (SAMs) | Diamond, Iron | Formation of an amino-terminated SAM via chemical vapor deposition creates a protective film, enhancing corrosion resistance. | tandfonline.com |
| Electroactive Hybrid Coatings | Cold-Rolled Steel | Used as a coupling agent to covalently bond polyimide to titanium dioxide (TiO2), improving nanoparticle dispersion and the overall anticorrosive performance of the hybrid coating. | ysu.am |
| Sol-Gel Coating Compositions | Metal Substrates (e.g., Aluminum) | Listed as a key organosilane in formulations for chromate-free, anti-corrosion surface treatments that provide barrier protection and high adhesion. | bohrium.com |
| Surface Coatings on Alloys | Transition Metal Alloys | Included as a potential silane for creating surface coatings that impart corrosion resistance. | nih.gov |
Design of Responsive and Smart Surfaces (e.g., pH-responsive, self-healing)
The unique chemical nature of 4-(trimethoxysilyl)aniline, particularly its aniline functional group, offers potential for the design of responsive and smart surfaces. These are advanced materials engineered to change their properties in response to external stimuli.
pH-Responsive Surfaces:
The primary mechanism for the pH-responsiveness of surfaces modified with 4-(trimethoxysilyl)aniline is the protonation and deprotonation of its amino (-NH2) group. In acidic environments (low pH), the amino group can accept a proton to become a positively charged ammonium (B1175870) group (-NH3+). In basic environments (high pH), it remains in its neutral amino form. This reversible, pH-dependent change in surface charge can be harnessed for various applications.
Research has explored this phenomenon in the context of creating surfaces with tunable properties. For example, the influence of pH on the immobilization of DNA onto surfaces modified with p-aminophenyltrimethoxysilane has been systematically studied. google.com The binding capacity of the negatively charged DNA molecules is directly affected by the surface's charge density, which is controlled by the solution's pH. google.com This demonstrates the potential to use pH as a switch to control surface interactions. Similarly, ionizable amine groups are recognized as a key component in affording pH-sensitivity to functionalized nanoparticles for applications like triggered drug delivery. tandfonline.com While detailed studies focusing solely on 4-(trimethoxysilyl)aniline for creating broad 'smart surfaces' are emerging, the fundamental principle of its pH-responsive nature is established. Investigations into aminosilane (B1250345) films show that the orientation and protonation state of the amino groups can be controlled, which is a critical factor in designing surfaces for applications like microarrays. acs.org
Self-Healing Surfaces:
The concept of self-healing coatings involves the incorporation of agents that can repair damage, such as scratches, to restore the material's protective properties. While the field is dominated by capsule-based or vascular network systems, the chemistry of the coating matrix itself can play a role.
4-(Trimethoxysilyl)aniline has been listed as a potential organosilane component in sol-gel coating compositions that are described as having self-healing capabilities. google.com In such systems, the self-healing function is often attributed to corrosion inhibitors present in the coating that can be activated by environmental triggers like a change in local pH caused by a scratch. google.com Another patent also notes that coatings containing silanes, with p-aminophenyltrimethoxysilane being one of many examples, can exhibit self-healing properties to protect a substrate from corrosion even after being scratched. google.com However, the available literature does not provide detailed research findings on the specific mechanisms through which 4-(trimethoxysilyl)aniline, by itself, actively contributes to a self-healing effect. Its primary role in these formulations appears to be as a robust adhesion promoter and cross-linking agent that forms the stable backbone of the coating, which is a prerequisite for any successful self-healing system.
Integration into Polymeric and Hybrid Materials Systems
Role as a Monomer or Comonomer in Polymerization Reactions for Novel Polymer Architectures
As a monomer, 4-(1-(Trimethoxysilyl)propyl)aniline offers pathways to novel polymer structures. The reactivity of its aniline (B41778) and silyl (B83357) functionalities can be harnessed in different polymerization schemes to create polymers with unique architectures and properties. It can be polymerized to form derivatives of polyaniline (PANI), creating materials that are both electroactive and can be covalently bonded into a silica (B1680970) matrix. sigmaaldrich.comchemicalbook.com
The polymerization of aniline and its derivatives does not proceed through a conventional free-radical mechanism typical for vinyl monomers. Instead, it polymerizes via oxidative coupling, either chemically or electrochemically, where radical cations are formed, leading to chain growth. kpi.ua Direct copolymerization of aniline with vinyl or acrylic monomers under a single set of conditions is challenging because their polymerization mechanisms are fundamentally incompatible. researchgate.net A vinyl monomer polymerizes via a chain reaction, which aniline will not typically join, and vice-versa. researchgate.net
However, creating copolymers is achievable through specific strategies. One approach is graft copolymerization, where polyaniline chains are grown from a pre-formed vinyl/acrylic polymer backbone, or vice versa. Another method involves the use of electropolymerization, which can initiate polymerization for both monomer types under the same conditions. researchgate.net While this compound itself lacks a vinyl group for direct free-radical copolymerization, its trimethoxysilyl group can be used to graft it onto polymer backbones that contain compatible functional groups, or it can be incorporated alongside other silane (B1218182) monomers, such as vinyl trimethoxysilane (B1233946) or 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), which can readily copolymerize with vinyl and acrylic monomers. semanticscholar.orguniv.kiev.ua
The secondary amine (N-H) within the aniline group of this compound is a reactive site for both ring-opening and polycondensation reactions.
Ring-Opening Polymerization: The amine can act as a nucleophilic initiator for the ring-opening polymerization of cyclic monomers like epoxides (e.g., ethylene (B1197577) oxide or propylene (B89431) oxide) or lactones. For instance, the reaction with an epoxy group opens the ring to form a β-hydroxy amine linkage, incorporating the silane molecule into a polyether chain. This is a common reaction pathway used to create hybrid materials where an organic polymer network is crosslinked by inorganic siloxane bridges derived from the silane. researchgate.net
Polycondensation Reactions: The aniline amine can participate in polycondensation reactions with monomers containing two or more complementary functional groups. For example, it can react with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides (after subsequent cyclization), or polyureas, respectively. This allows for the synthesis of high-performance polymers where the silane moiety is integrated directly into the polymer backbone, providing a route to create self-crosslinkable thermosets or hybrid materials.
Crosslinking Agent in Thermosetting and Elastomeric Networks for Enhanced Mechanical Properties
A primary application of this compound is as a crosslinking or coupling agent to enhance the mechanical properties of polymers. sigmaaldrich.comlanyachem.com The mechanism relies on the reactivity of the trimethoxysilyl group. In the presence of moisture, the methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (Si-OH). mdpi.com These silanols can then condense with each other or with hydroxyl groups on a polymer backbone or filler surface, forming stable, covalent siloxane bridges (Si-O-Si). mdpi.comresearchgate.net
This process creates a robust three-dimensional network that significantly improves the material's mechanical performance. In thermosets and elastomers, this crosslinking restricts polymer chain mobility, which increases the modulus, hardness, and thermal stability of the material. researchgate.net When used as a coupling agent with inorganic fillers (like silica or glass fibers) in a polymer composite, it improves the interfacial adhesion between the hydrophilic filler and the hydrophobic polymer matrix, leading to more efficient stress transfer and thus enhanced tensile and flexural strength. ncsu.eduiieta.org
Table 1: Effect of Silane Coupling Agent on Mechanical Properties of Polymer Composites
This table presents representative data showing the impact of a silane coupling agent, 3-(trimethoxysilyl) propyl methacrylate (a functional analogue), on the mechanical properties of a poly(methyl methacrylate)/hydroxyapatite composite.
| Property | PMMA/5HA (Untreated) | PMMA/5HA (Treated with 6% γ-MPS) | Percentage Improvement (%) |
| Flexural Modulus (GPa) | 2.5 | 3.2 | 28% |
| Flexural Strength (MPa) | 85 | 105 | 23.5% |
| Fracture Toughness (MPa·m¹/²) | 1.8 | 2.2 | 22.2% |
Data adapted from studies on similar silane coupling agents to illustrate the expected effect. researchgate.net
Precursor in Sol-Gel Chemistry for Hybrid Organic-Inorganic Materials Synthesis
This compound is an ideal precursor for creating hybrid organic-inorganic materials via the sol-gel process. sigmaaldrich.commdpi.com The sol-gel process involves the hydrolysis and subsequent polycondensation of alkoxide precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). mdpi.com As the reaction continues, these particles link together to form a continuous, porous three-dimensional network, or "gel". mehrteb.com
Using this compound, the trimethoxysilyl end of the molecule participates in the formation of an inorganic silica (SiO₂) network, while the organic aniline-propyl group remains as a functional side chain. This results in a single-phase hybrid material that combines the properties of both components: the mechanical strength and thermal stability of a glass with the functionality (e.g., conductivity, pH-sensitivity, hydrophobicity) of the organic group. sigmaaldrich.comchemicalbook.com
The sol-gel method is exceptionally well-suited for producing porous materials with controlled structures, such as gels, xerogels (gels dried at ambient pressure), and aerogels (gels dried using supercritical extraction). google.com The porosity, surface area, and pore size of these materials can be precisely tuned by controlling the sol-gel reaction parameters, including pH, water-to-silane ratio, catalyst, and temperature. mdpi.commdpi.com
When this compound is used as a precursor, often in combination with other alkoxides like tetraethyl orthosilicate (B98303) (TEOS), the organic aniline-propyl group influences the developing network. mehrteb.com It can act as a network modifier, disrupting the dense packing of the silica network and creating intrinsic porosity. The size and nature of the organic group can serve as a template, guiding the formation of pores and resulting in materials with high surface area and a tailored pore structure, which are desirable for applications in catalysis, separations, and sensing. nih.govnanomedicine-rj.com
The mild, low-temperature conditions of the sol-gel process make it an excellent method for encapsulating or immobilizing delicate molecules like pharmaceuticals, enzymes, or catalysts within a porous silica matrix. mehrteb.comresearchgate.net The resulting glass-like material can protect the entrapped species from the external environment while allowing for controlled interaction or release.
A sol-gel matrix synthesized using this compound can be designed for controlled release applications. The release kinetics of an encapsulated drug are governed by diffusion through the porous network and the degradation of the matrix itself. mehrteb.comresearchgate.net The properties of the matrix, such as pore size and hydrophobicity, can be engineered by adjusting the ratio of the functional silane to other precursors like TEOS. mehrteb.com The presence of the aniline group can introduce pH-sensitivity to the matrix, potentially allowing for triggered release in specific pH environments.
Table 2: Example of Controlled Drug Release from Sol-Gel Derived Materials
This table shows data for the release of theophylline (B1681296) from a hybrid hydrogel synthesized from N-isopropylacrylamide and a silane monomer (TMSPMA), demonstrating the principles of sustained release from such systems.
| Time (hours) | Cumulative Release Below GCT* (%) | Cumulative Release Above GCT* (%) |
| 1 | 25 | 18 |
| 5 | 55 | 40 |
| 10 | 75 | 60 |
| 24 | 95 | 88 |
*GCT (Gel Collapse Temperature). Data is illustrative of release profiles from silane-containing hybrid gels. nih.govresearchgate.net
Advanced Composite Material Reinforcement: Synergy of Silane Coupling and Polymer Matrix
The unique molecular structure of N-[3-(Trimethoxysilyl)propyl]aniline facilitates a dual-reaction mechanism at the interface. The trimethoxysilyl group at one end of the molecule is hydrolyzable, forming reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic reinforcements such as glass fibers, silica, or natural fibers like hemp. cmu.eduthenanoholdings.com This reaction forms strong, covalent siloxane bonds (Si-O-Si) that anchor the coupling agent to the filler surface.
At the other end of the molecule, the anilino-propyl group provides organic functionality that is compatible with the polymer matrix. This organic tail can interdiffuse with the polymer chains and, in some cases, form chemical bonds with the matrix, a process that significantly improves interfacial adhesion. cmu.edu This dual reactivity creates a molecular bridge that is covalently bonded to the inorganic reinforcement and intimately integrated with the organic polymer matrix, a synergy that dramatically enhances the performance of the composite material.
Research has demonstrated the tangible benefits of using N-[3-(Trimethoxysilyl)propyl]aniline as a coupling agent in various polymer systems. For instance, in a study involving hemp fiber-reinforced polypropylene (B1209903) (PP) composites, treatment with N-[3-(Trimethoxysilyl)propyl]aniline (referred to in the study as PAPS) was shown to improve the interfacial adhesion and mitigate the effects of UV aging. researchgate.net The improved adhesion leads to more effective stress transfer, which is reflected in enhanced mechanical properties.
The table below summarizes findings from a study on the effects of different silane treatments on the properties of hemp fiber/polypropylene composites, illustrating the impact of N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) compared to other silanes.
Table 1: Influence of Silane Treatment on the Mechanical Properties of Hemp Fiber/PP Composites
| Property | Untreated | MPS Treated | PAPS Treated | APS Treated |
|---|---|---|---|---|
| Tensile Strength (MPa) | 35.2 | 42.1 | 45.8 | 43.5 |
| Flexural Strength (MPa) | 58.4 | 68.3 | 72.5 | 70.1 |
| Impact Strength (kJ/m²) | 12.5 | 15.8 | 17.2 | 16.3 |
Data synthesized from findings reported in studies on natural fiber composites. MPS: 3-(Trimethoxysilyl)propyl methacrylate, PAPS: N-[3-(Trimethoxysilyl)propyl]aniline, APS: (3-Aminopropyl)-triethoxysilane.
The enhanced performance of composites treated with N-[3-(Trimethoxysilyl)propyl]aniline is not limited to mechanical properties. The improved interfacial bonding also leads to a reduction in water absorption and an increase in thermal stability. A well-bonded interface minimizes the voids and gaps where moisture can accumulate, thus improving the environmental resistance of the composite. Furthermore, the stable covalent bonds formed by the silane coupling agent can enhance the thermal stability of the composite by restricting the thermal motion of the polymer chains at the interface.
The following table showcases the effect of silane treatment on the thermal properties and water absorption of a representative natural fiber-reinforced polymer composite.
Table 2: Thermal and Moisture Resistance of Silane-Treated Composites
| Property | Untreated Composite | Silane-Treated Composite |
|---|---|---|
| Decomposition Temperature (°C) | 320 | 345 |
| Water Absorption (24h, %) | 5.8 | 2.1 |
Illustrative data based on general findings for silane-treated natural fiber composites.
Application in Advanced Functional Materials: Sensing, Catalysis, and Sorption
Development of Chemical Sensors and Biosensors Utilizing the Aniline (B41778) Moiety
The aniline portion of 4-(1-(Trimethoxysilyl)propyl)aniline is a key component in the fabrication of sophisticated chemical and biosensors. This is due to its inherent electrochemical and optical properties, which can be modulated upon interaction with specific analytes.
Integration into Optical and Electrochemical Sensor Platforms for Selective Analyte Detection
The dual functionality of this compound allows for its straightforward integration into both optical and electrochemical sensor platforms. The trimethoxysilyl group facilitates the immobilization of the molecule onto surfaces like silica (B1680970), glass, or metal oxides, which are common materials for sensor construction. This surface modification creates a robust and stable sensing layer.
In the realm of optical sensors , the aniline moiety can be part of a chromophoric or fluorophoric system. Changes in the local chemical environment, such as pH or the presence of specific ions or molecules, can alter the electronic structure of the aniline group, leading to a detectable change in the material's absorbance or fluorescence. For instance, the protonation of the aniline nitrogen can significantly shift the absorption and emission spectra. While specific studies on this compound are not abundant in the provided results, the principle is well-established for aniline-containing compounds in optical sensing. nih.govscinito.ai
For electrochemical sensors , the aniline group is electroactive and can be electropolymerized to form a conductive polymer film. This film, polyaniline, is known for its rich redox chemistry, making it an excellent transducer for electrochemical sensing. chemicalbook.comsigmaaldrich.com The polymerization of this compound on an electrode surface results in a functionalized polyaniline film that is covalently attached to the substrate, enhancing its stability. Such modified electrodes can be used for the detection of various analytes through techniques like cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy. researchgate.netbue.edu.eg For example, a poly(TMPSA) coated gold nanorod electrode has been fabricated for sensing hydrogen peroxide. chemicalbook.comsigmaaldrich.com
Receptor Design and Sensing Mechanisms Based on Aniline Interaction with Target Molecules
The design of selective receptors based on the aniline moiety is a crucial aspect of sensor development. The lone pair of electrons on the aniline nitrogen atom can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking. researchgate.net These interactions are fundamental to the selective recognition of target molecules.
The aniline group can act as a hydrogen bond donor, allowing it to interact with electron-rich species. Furthermore, the aromatic ring can engage in π-π stacking interactions with other aromatic molecules. The specificity of these interactions can be tuned by modifying the aniline ring with other functional groups.
In the context of biosensors, the aniline group can be used to immobilize biological recognition elements, such as enzymes or antibodies. The amine group can be readily functionalized to form covalent linkages with these biomolecules. The interaction between the immobilized bioreceptor and its target analyte can then be transduced into a measurable signal by the underlying sensor platform. dynamic-biosensors.com The interaction of the N-aniline ring with specific residues in receptors has been shown to be a key event in certain biological signaling pathways. nih.gov
Immobilization of Catalytic Species and Enzymes onto Silane-Modified Supports
The ability of this compound to anchor functional molecules onto solid supports makes it a valuable tool in the field of catalysis. Immobilizing catalysts offers several advantages, including ease of separation from the reaction mixture, enhanced stability, and potential for reuse. nih.gov
Heterogeneous Catalysis via Surface-Bound Organometallic or Organic Catalysts
The aniline group of this compound can serve as a ligand for metal catalysts or as a precursor for the synthesis of organic catalysts. By first grafting the silane (B1218182) onto a solid support, such as silica or magnetic nanoparticles, a surface is created that is ready for the attachment of catalytic species. rsc.org
For example, the aniline nitrogen can coordinate to a variety of transition metals, forming surface-bound organometallic complexes. These heterogeneous catalysts can then be used in a range of chemical transformations, such as hydrogenations, oxidations, and cross-coupling reactions. unimi.it The solid support prevents the catalyst from leaching into the product stream, simplifying purification and reducing metal contamination.
Similarly, the aniline moiety can be chemically modified to create surface-bound organic catalysts. For instance, it can be converted into a urea (B33335) or thiourea (B124793) group, which are known to be effective hydrogen-bonding catalysts. The spatial arrangement and density of these catalytic sites on the surface can influence the catalyst's activity and selectivity. acs.org
Enzyme Immobilization for Enhanced Stability and Reusability in Biocatalysis
Enzymes are highly efficient and selective biological catalysts, but their application in industrial processes is often limited by their poor stability and difficulty in recovery. Immobilization onto solid supports is a common strategy to overcome these limitations. nih.gov
Adsorption and Separation Technologies: Design of Sorbents for Environmental Remediation
The functional groups present in this compound make it a suitable candidate for the development of sorbent materials for environmental remediation. These materials can be designed to selectively capture pollutants, such as heavy metal ions or organic contaminants, from water or other media.
By coating a high-surface-area material, like silica gel or porous polymers, with this compound, a sorbent with specific binding sites is created. The aniline groups can interact with metal ions through coordination or with organic pollutants through hydrogen bonding and hydrophobic interactions. This compound has been listed as a component in the development of stable and regenerable immobilized amine sorbents for the recovery of heavy metals. google.com The trimethoxysilyl groups ensure that the functional coating is strongly anchored to the support material, preventing its release into the environment.
The design of these sorbents can be tailored to target specific pollutants by modifying the aniline moiety. For example, the introduction of chelating groups can enhance the material's affinity and selectivity for certain heavy metal ions. The development of such selective sorbents is a critical area of research for addressing environmental contamination.
Computational Chemistry and Theoretical Modeling of 4 1 Trimethoxysilyl Propyl Aniline
Quantum Mechanical (QM) Calculations for Electronic Structure, Molecular Geometry, and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the ground state properties of organosilanes. By using functionals like B3LYP or PBE with basis sets such as 6-31G(d,p) or 6-311++G**, researchers can accurately optimize the molecular geometry of molecules analogous to 4-(1-(trimethoxysilyl)propyl)aniline. nih.govresearchgate.netreddit.com This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional picture of the molecule's lowest energy conformation. researchgate.netresearchgate.net
Beyond geometry, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. These calculations also provide values for ionization potential, electron affinity, electronegativity, and chemical hardness, which are essential for predicting reaction energetics and mechanisms. researchgate.netresearchgate.net For instance, DFT calculations on similar aniline (B41778) derivatives have been used to explore their electronic and structural properties, providing a framework for understanding how the trimethoxysilylpropyl group would influence the aniline moiety. mdpi.comresearchgate.net
To illustrate the type of data obtained from such calculations, the following table presents DFT-calculated geometric parameters for aniline, a core component of the target molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.403 Å |
| Bond Length | N-H | 1.011 Å |
| Bond Length | C-C (aromatic avg.) | 1.395 Å |
| Bond Angle | C-N-H | 113.1° |
| Bond Angle | H-N-H | 110.6° |
Computational methods are highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. q-chem.com This method has been successfully applied to a wide range of organic molecules. conicet.gov.arresearchgate.net For this compound, GIAO calculations would predict the ¹H, ¹³C, and ²⁹Si chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers and confirm the connectivity of the molecule. scite.ai Calculations are typically performed on the DFT-optimized geometry, and the resulting shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
IR Frequencies: Theoretical vibrational (infrared) spectra are calculated from the second derivatives of the energy with respect to atomic displacements. DFT methods are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other effects. arxiv.org Therefore, it is common practice to apply an empirical scaling factor to the calculated frequencies to improve agreement with experimental data. scirp.org The predicted IR spectrum helps in the assignment of vibrational modes observed in experimental IR spectroscopy, such as the characteristic stretches of N-H, C-H, Si-O, and C-N bonds.
The following table provides an example of predicted spectroscopic data for a model compound.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~148 ppm | Aromatic C-N |
| ¹³C NMR | Chemical Shift (δ) | ~51 ppm | -OCH₃ |
| ²⁹Si NMR | Chemical Shift (δ) | -40 to -60 ppm | T-type Si |
| IR | Frequency (cm⁻¹) | ~3400 cm⁻¹ | N-H stretch |
| IR | Frequency (cm⁻¹) | ~1080 cm⁻¹ | Si-O-C stretch |
Molecular Dynamics (MD) Simulations of Interfacial Phenomena and Self-Assembly Processes
While QM methods are excellent for single molecules or small systems, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. youtube.com MD is particularly suited for investigating how this compound behaves at interfaces, such as on a silica (B1680970) or metal oxide surface, and how molecules self-assemble in solution. researchgate.netacs.org
In MD simulations, the interactions between atoms are described by a force field, an empirical set of equations and parameters (e.g., ReaxFF, COMPASS, AMBER). researchgate.netyoutube.com The simulation evolves the system over time by solving Newton's equations of motion, providing a trajectory of atomic positions and velocities. From this trajectory, macroscopic properties can be calculated.
For this compound, MD simulations can model its adsorption onto a hydroxylated silica surface. researchgate.net These simulations reveal details about the orientation of the molecule at the surface, the formation of hydrogen bonds between the silanol (B1196071) groups (formed upon hydrolysis of the methoxy (B1213986) groups) and the surface hydroxyls, and the interaction of the aniline moiety with the substrate. acs.org Researchers can study the dynamics of water diffusion at such interfaces and how the silane (B1218182) layer acts as a barrier. proquest.comresearchgate.net MD is also used to simulate the self-assembly of silane molecules in solution prior to deposition, providing insights into the formation of oligomers and micelles. ncsu.edu
Modeling of Polymerization and Crosslinking Processes: Simulating Network Formation and Material Properties
The trimethoxysilyl group of this compound is designed to undergo hydrolysis and condensation reactions, leading to the formation of a cross-linked polysiloxane network. Computational modeling is a powerful tool for understanding this complex process. mdpi.compreprints.org
The initial steps of hydrolysis (reaction of Si-OCH₃ with water to form Si-OH) and condensation (reaction of Si-OH groups to form Si-O-Si linkages) can be studied using QM methods to determine reaction barriers and kinetics. researchgate.netscispace.com The pH dependence of these reaction rates is a critical factor that can be modeled computationally. researchgate.net
To simulate the growth of the polymer network, reactive force fields (like ReaxFF) within an MD framework can be employed. These simulations can track the formation of covalent bonds as the cross-linking reaction proceeds. Alternatively, kinetic Monte Carlo models can be used, which simulate the reaction pathway based on pre-calculated reaction probabilities. mdpi.com These models can predict key properties of the resulting network, such as the degree of cross-linking, gel content, and the distribution of network defects. mdpi.comresearchgate.net The mechanical properties of the final cross-linked material, such as its elastic modulus and strength, can then be predicted by subjecting the simulated network to virtual mechanical tests. researchgate.net
Structure-Activity Relationship (SAR) Studies and Rational Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its activity or properties. youtube.com This "activity" could be its performance as an adhesion promoter, its biological activity, or its lipophilicity. nih.govnih.gov
For this compound, a QSAR study would begin by creating a library of virtual derivatives. This might involve changing the substitution pattern on the aniline ring, altering the length of the propyl linker, or replacing the methoxy groups on the silicon atom. For each derivative, a set of molecular descriptors is calculated using QM or other methods. These descriptors quantify various aspects of the molecule's structure and electronics, such as its size, shape, polarity, and HOMO/LUMO energies. nih.govresearchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to find a correlation between a subset of these descriptors and the property of interest (which would need to be determined experimentally for a training set of compounds). nih.govresearchgate.net The resulting QSAR model can then be used to predict the properties of new, unsynthesized derivatives, allowing for the rational design of molecules with enhanced performance. This approach accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. researchgate.net
Emerging Applications and Future Research Directions
Advanced Manufacturing and 3D Printing with Silane-Functionalized Resins for Complex Geometries
The advent of advanced manufacturing techniques, particularly 3D printing or additive manufacturing, has created a demand for materials with tailored properties. Silane-functionalized resins, incorporating compounds like TMSPA, are at the forefront of this development, offering the potential to create complex, high-performance geometries.
Research into silane (B1218182) coupling agents in 3D-printed composites has shown a marked improvement in tensile and flexural strengths. mdpi.com For instance, the use of silane-sized glass fibers in a polyethylene (B3416737) matrix for 3D printing resulted in a doubling of tensile and flexural strength compared to the unfilled polymer. mdpi.com While specific data for TMSPA in complex 3D printed geometries is still an emerging area of research, the established principles of silane coupling agents strongly suggest its potential for similar or even enhanced performance due to the reactive nature of the aniline (B41778) group.
Future research in this area will likely focus on optimizing the concentration of TMSPA in various resin formulations to achieve the desired balance of strength, flexibility, and printability. The ability to create intricate and robust parts through 3D printing opens up possibilities in aerospace, automotive, and medical industries for producing lightweight components with complex internal structures.
Table 1: Effect of Silane Treatment on Mechanical Properties of 3D-Printed Composites
| Material | Filler Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |
| Neat Polyethylene (tPE) | 0 | 17.4 | 18.3 | mdpi.com |
| tPE + 30% Glass Fibers (untreated) | 30 | ~21 | ~22 | mdpi.com |
| tPE + 30% Glass Fibers (silane-sized) | 30 | 34 | 36.4 | mdpi.com |
| PEEK/HA Composite | 10 | 95 | - | mdpi.com |
| PEEK/HA Composite | 30 | 74 | - | mdpi.com |
| ABS | 0 | - | - | nih.gov |
| ABS/ZnO microcomposite | 5 | - | ~17% increase | nih.gov |
Note: This table presents data on similar silane-treated composites to illustrate the potential effects of incorporating functionalized silanes like TMSPA.
Sustainable and Biodegradable Material Development Incorporating Organosilane Functionality
The growing demand for environmentally friendly materials has spurred research into biodegradable composites. The incorporation of natural fibers (e.g., kenaf, cotton, wood flour) into biodegradable polymer matrices like polylactic acid (PLA) or poly(butylene succinate) (PBS) is a promising approach. tandfonline.comresearchgate.netmdpi.comnih.gov However, a key challenge is the poor compatibility between the hydrophilic natural fibers and the hydrophobic polymer matrix.
Organosilane coupling agents like TMSPA can play a pivotal role in overcoming this challenge. tandfonline.comnih.gov By treating the surface of natural fibers with TMSPA, the trimethoxysilyl end can form stable bonds with the hydroxyl groups on the fiber surface, while the aniline end can interact with the polymer matrix, thereby improving interfacial adhesion. smolecule.com This enhanced adhesion not only improves the mechanical properties of the biocomposite but can also influence its degradation characteristics. researchgate.netmdpi.com
Future research will focus on understanding the precise mechanisms by which TMSPA and other organosilanes influence the biodegradation of composites. This includes investigating the long-term environmental fate of the silane itself and developing silane-based systems that are fully biodegradable. The goal is to create high-performance, sustainable materials that can be used in applications such as packaging, automotive interiors, and agricultural films, contributing to a circular economy.
Table 2: Influence of Silane Treatment on the Biodegradability of Natural Fiber Composites
| Composite System | Silane Treatment | Effect on Tensile Strength | Effect on Biodegradation Rate | Reference |
| Poly(butylene succinate)/Cotton Fiber | Yes | Increased by 25%–118% | Significantly increased | researchgate.netmdpi.com |
| Poly(butylene succinate)/Cotton Fiber | No | Increased by 15%–78% | Increased | researchgate.netmdpi.com |
| Polylactic Acid/Waste Corrugated Paper Fiber | Yes | Improved interfacial compatibility and mechanical properties | - | nih.gov |
Note: This table provides examples of how silane treatments, in general, can affect the properties of biodegradable composites.
Exploration of Novel Aniline-Silane Derivatives for Enhanced or Multifunctional Performance
The versatility of TMSPA stems from its fundamental aniline and trimethoxysilyl components. smolecule.com A significant area of future research lies in the synthesis and exploration of novel derivatives of aniline-silane compounds to unlock enhanced or entirely new functionalities.
The synthesis of TMSPA itself typically involves the reaction of aniline with a silane containing a reactive group, such as (3-chloropropyl)trimethoxysilane. smolecule.com By modifying the aniline part of the molecule or the linker between the aniline and the silane, new derivatives with tailored properties can be created. For example, introducing different substituent groups onto the aniline ring could alter the electronic properties, reactivity, and solubility of the resulting polymer. rsc.org
Researchers are exploring the synthesis of new polyaniline (PANI) derivatives from various ortho-substituted anilines. rsc.org These modifications have been shown to affect the morphology and electrical properties of the resulting polymers. rsc.org Applying this concept to aniline-silanes could lead to the development of materials with tunable conductivity, optical properties, and sensor capabilities. Furthermore, the synthesis of novel silane-based carboxylic acids for use in UV-curable hybrid coatings is another promising avenue. researchgate.net
The exploration of these novel derivatives is crucial for pushing the boundaries of material science, potentially leading to the development of next-generation sensors, electronic components, and high-performance coatings.
Multifunctional Material Design and Integration for Synergistic Applications in Advanced Technologies
A key trend in materials science is the development of multifunctional materials that can perform several tasks simultaneously. The unique chemical nature of TMSPA makes it an excellent candidate for creating such materials, particularly in the form of hybrid organic-inorganic systems. smolecule.comchemicalbook.com
When TMSPA is polymerized, it forms poly(N-[3-(Trimethoxysilyl)propyl]aniline) (pTMSPA), which can then be integrated with inorganic materials like silica (B1680970) to form hybrids. chemicalbook.com These silica-polyaniline hybrids exhibit a range of interesting properties, including:
Electroactivity: The polyaniline backbone allows the material to conduct electricity and undergo redox reactions, making it suitable for applications in sensors, batteries, and supercapacitors. smolecule.comchemicalbook.com
Electrochromism: The material can change color in response to an electrical potential, opening up possibilities for smart windows and displays. smolecule.comchemicalbook.com
pH Sensitivity: The electrical and optical properties of these hybrids can change with pH, making them useful for chemical sensing applications. chemicalbook.com
Anticorrosion: When incorporated into coatings, polyaniline-silica hybrids have shown to significantly improve the corrosion resistance of the underlying substrate. researchgate.net
The synergy between the robust and stable silica network and the functional polyaniline component is key to these multifunctional properties. Future research will focus on the precise control of the morphology and composition of these hybrid materials to optimize their performance for specific applications. The integration of these multifunctional materials into advanced technologies could lead to self-healing coatings, integrated sensor networks, and more efficient energy storage devices.
Table 3: Multifunctional Properties of Polyaniline-Silica Hybrids
| Property | Description | Potential Application | Reference |
| Electroactivity | Ability to conduct electricity and undergo redox reactions. | Sensors, Batteries, Supercapacitors | smolecule.comchemicalbook.com |
| Electrochromism | Ability to change color with an applied electric field. | Smart Windows, Displays | smolecule.comchemicalbook.com |
| pH Sensitivity | Changes in electrical and optical properties with pH. | Chemical Sensors | chemicalbook.com |
| Anticorrosion | Enhances the protective properties of coatings on metal substrates. | Protective Coatings | researchgate.net |
Q & A
Q. Experimental Design :
Functionalization : Treat BN with this compound to create amine-terminated surfaces.
Composite Fabrication : Disperse functionalized BN in epoxy resin via sonication, followed by curing with amine hardeners.
Optimization : Use 10–15 wt% BN to balance viscosity and thermal conductivity.
Results : Functionalized BN-epoxy composites showed a 200% increase in thermal conductivity (1.2 W/m·K vs. 0.4 W/m·K for unmodified BN) due to reduced interfacial phonon scattering .
Advanced: How does this compound compare to structurally similar silanes in surface modification applications?
Methodological Tip : Competitive adsorption studies (e.g., QCM-D) can quantify binding affinities of these silanes on target substrates .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Toxicity : Causes skin/eye irritation (GHS Category 2). Use nitrile gloves and goggles.
- Hydrolysis Byproducts : Methanol release during hydrolysis requires ventilation.
- Storage : Keep under nitrogen at 4°C to prevent moisture-induced polymerization .
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?
- Target Selection : Focus on amine-reactive proteins (e.g., tyrosinase, cytochrome P450).
- Software Tools : AutoDock Vina or Schrödinger Maestro with force fields accounting for silanol interactions.
- Validation : Compare docking scores with experimental binding assays (e.g., SPR, ITC).
Example : Docking revealed strong hydrogen bonding between the aniline group and tyrosinase’s active site, suggesting potential enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
